molecular formula C11H11NO3 B2580010 (5-methoxy-1H-indol-1-yl)acetic acid CAS No. 885524-81-2

(5-methoxy-1H-indol-1-yl)acetic acid

Cat. No.: B2580010
CAS No.: 885524-81-2
M. Wt: 205.213
InChI Key: BNNOCRQLZYVEGV-UHFFFAOYSA-N
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Scientific Research Applications

(5-methoxy-1H-indol-1-yl)acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its indole structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include (5-methoxy-1h-indol-1-yl)acetic acid, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with various targets in the body.

Mode of Action

Indole derivatives are known to interact with their targets and cause various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses . It is possible that this compound may interact with its targets in a similar manner, leading to various biological effects.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways and have downstream effects on various biological processes.

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may have good bioavailability

Result of Action

One study has shown that an indole derivative exhibited the capability to decrease lipid peroxidation and scavenge superoxide radicals . This suggests that this compound may have similar antioxidant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1H-indol-1-yl)acetic acid typically involves the reaction of 5-methoxyindole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the indole nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be essential to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-methoxy-1H-indol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the acetic acid moiety at the 1-position of the indole ring differentiates it from other similar compounds and influences its reactivity and interactions .

Properties

IUPAC Name

2-(5-methoxyindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-9-2-3-10-8(6-9)4-5-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNOCRQLZYVEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(5-methoxy-1H-indol-1-yl)acetate (745 mg, 3.40 mmol) in MeOH (20 ml), aqueous 4N sodium hydroxide (935 μl, 3.74 mmol) was slowly added and the reaction was stirred at room temperature for 1 hour. The solvent was removed and the residue was partitioned between ethyl acetate and water. The aqueous phase was acidified with 2.5M HCl and extracted with ethyl acetate. This organic phase was washed with brine, dried over Na2SO4 and evaporated to dryness to give the title compound (510 mg, 2.485 mmol, 73% yield). MS/ESI+ 206.1 [MH]+.
Name
methyl 2-(5-methoxy-1H-indol-1-yl)acetate
Quantity
745 mg
Type
reactant
Reaction Step One
Quantity
935 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
73%

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